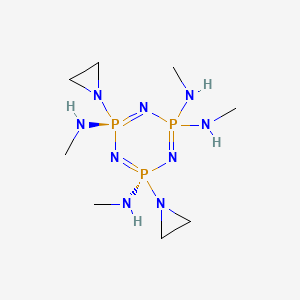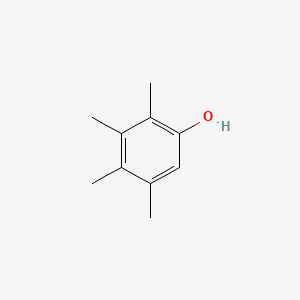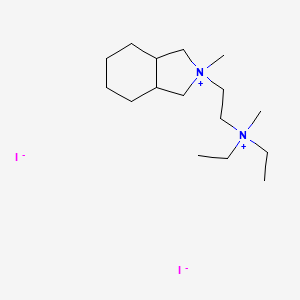
1,1,2-Triethoxyoctylsilicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Triethoxyoctylsilicon, also known as Triethoxy(octyl)silane, is an organosilicon compound with the molecular formula C14H32O3Si. It is a clear, colorless liquid that is soluble in common non-polar organic solvents. This compound is widely used as a surface modifier to generate hydrophobicity on various substrates such as concrete, glass, inorganic pigments, and mineral fillers .
Vorbereitungsmethoden
1,1,2-Triethoxyoctylsilicon can be synthesized through the reaction of 1-octene with triethoxysilane. The reaction is typically catalyzed by a transition metal catalyst such as platinum or rhodium. The reaction conditions involve heating the reactants to a temperature range of 80-100°C under an inert atmosphere .
Industrial production methods often involve the use of a fixed-bed reactor where ethanol and silicon react in the presence of copper chloride (CuCl) and metallic copper (Cu0) nanoparticles as catalysts. The reaction is carried out at temperatures ranging from 240-500°C, depending on the desired product .
Analyse Chemischer Reaktionen
1,1,2-Triethoxyoctylsilicon undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a platinum catalyst, forming silicon-carbon bonds.
Common reagents used in these reactions include water, alcohols, and alkenes. The major products formed from these reactions are silanols, siloxanes, and organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
1,1,2-Triethoxyoctylsilicon has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1,2-Triethoxyoctylsilicon involves its ability to form self-assembled monolayers on surfaces, providing a hydrophobic coating with low surface energy. This is achieved through the hydrolysis and condensation of the ethoxy groups, leading to the formation of siloxane bonds that anchor the compound to the substrate .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Triethoxyoctylsilicon is unique in its ability to form highly hydrophobic surfaces with a water contact angle in the range of 150-170°. Similar compounds include:
Trimethoxy(octyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Hexadecyltrimethoxysilane: Contains a longer alkyl chain and methoxy groups.
Tetraethyl orthosilicate: Used as a precursor for silica formation but lacks the hydrophobic alkyl chain
These compounds differ in their reactivity, hydrophobicity, and applications, with this compound being particularly effective for creating hydrophobic surfaces .
Eigenschaften
Molekularformel |
C14H29O3Si |
|---|---|
Molekulargewicht |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4H3 |
InChI-Schlüssel |
BVKKHYUCABUHGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(OCC)(OCC)[Si])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)









![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
